(1-Propylpiperidin-2-yl)methanamine

Beschreibung

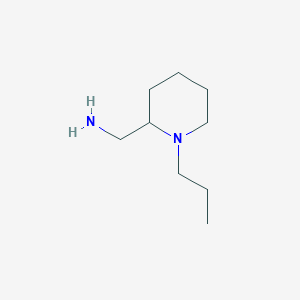

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-propylpiperidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-6-11-7-4-3-5-9(11)8-10/h9H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZPSFUHBCXGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019380-53-0 | |

| Record name | (1-propylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Propylpiperidin 2 Yl Methanamine and Its Analogues

Enantioselective and Diastereoselective Synthesis Approaches

The creation of specific stereoisomers of (1-Propylpiperidin-2-yl)methanamine requires precise control over the formation of its two chiral centers. This is achieved through various enantioselective and diastereoselective strategies.

Asymmetric Catalysis in Piperidine (B6355638) Ring Formation

Asymmetric catalysis is a powerful tool for establishing the stereochemistry of the piperidine ring during its formation. A primary method involves the asymmetric hydrogenation of substituted pyridine (B92270) precursors. While direct asymmetric reduction of simple pyridines is challenging, activation of the pyridine ring, often by N-acylation or quaternization, facilitates hydrogenation under milder conditions. nih.govdicp.ac.cn For instance, rhodium and iridium catalysts bearing chiral ligands have been successfully employed for the transfer hydrogenation of pyridinium (B92312) salts, yielding chiral piperidines with high enantioselectivity. dicp.ac.cn

Another approach is the catalytic reductive cyclization of dioximes, which can be hydrogenated to form the piperidine ring. For example, using a Palladium on carbon (Pd/C) catalyst can yield piperazines from dioxime precursors, a strategy that can be adapted for piperidine synthesis. nih.gov Biocatalytic methods, employing enzymes like imine reductases (IREDs) and transaminases, also offer a highly selective route to chiral piperidines from cyclic imine precursors. nih.govacs.org

Table 1: Selected Catalytic Systems for Asymmetric Piperidine Synthesis

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Rhodium/Chiral Ligand | N-acyl Pyridinium Salts | High enantioselectivity in transfer hydrogenation. dicp.ac.cn |

| Palladium on Carbon (Pd/C) | Dioximes | Reductive cyclization to form the heterocyclic ring. nih.gov |

| Imine Reductases (IREDs) | Cyclic Imines | High enantio- and regio-selectivity under mild conditions. nih.govacs.org |

Chiral Auxiliary and Chiral Ligand Strategies for Side Chain Introduction

When the piperidine ring is pre-formed or formed achirally, the stereochemistry of the C2-methanamine side chain can be controlled using chiral auxiliaries. One established method involves the use of N-tert-butanesulfinamide, which condenses with a 2-formylpiperidine derivative to form a sulfinimine. Subsequent reduction of the imine is directed by the chiral sulfinyl group, leading to the desired stereoisomer of the aminomethyl side chain with high diastereoselectivity. researchgate.netrsc.org This auxiliary can then be cleaved under acidic conditions.

Alternatively, the addition of organometallic reagents to chiral N-sulfinyl imines derived from nonenolizable aldehydes can introduce the C2 substituent with high stereocontrol. usm.edu The synthesis of chiral, nonracemic 2-substituted piperidines has been achieved via Lewis acid-mediated displacement by Grignard reagents on chiral oxadiazine systems. acs.org

A practical continuous flow reaction using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been shown to produce enantioenriched α-substituted piperidines efficiently. organic-chemistry.org

Stereocontrolled Functionalization of Piperidine Scaffolds

Stereocontrolled functionalization involves modifying an existing piperidine scaffold at a specific position with defined stereochemistry. One powerful technique is the directed C-H functionalization. By installing a directing group on the piperidine nitrogen or at another position, a metal catalyst can be guided to activate a specific C-H bond for subsequent reaction. researchgate.net For example, palladium-catalyzed C(sp³)–H arylation at the C4 position of a piperidine ring has been achieved with high regio- and stereoselectivity using an aminoquinoline auxiliary at C3. acs.orgacs.org

Recent advances have also demonstrated the ability to functionalize C-H bonds at the C2, C3, and C4 positions using rhodium-catalyzed carbene insertions, where the site selectivity is controlled by the choice of catalyst and the nitrogen protecting group. researchgate.net Furthermore, a combination of biocatalytic C-H oxidation and radical cross-coupling offers a streamlined way to create complex, functionalized piperidines. news-medical.net

Exploration of Novel Reaction Pathways and Reagents

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes.

Development of Sustainable and Green Chemistry Syntheses

Green chemistry principles are increasingly being applied to the synthesis of N-heterocycles like piperidine. nih.govpreprints.org This includes the use of biocatalysts, which operate under mild aqueous conditions and offer high selectivity, thus reducing the need for protecting groups and minimizing waste. rsc.orgrsc.org For example, enzymatic cascades involving an oxidase, an imine reductase, and a hydrogenase have been used for the H₂-driven synthesis of N-heterocycles from diamines. rsc.org One-pot biocatalytic cascades using a carboxylic acid reductase (CAR), a ω-transaminase (ω-TA), and an imine reductase (IRED) have provided access to enantiomerically pure chiral piperidines. acs.org

Other green approaches focus on minimizing the use of hazardous solvents and reagents. Microwave-assisted synthesis in aqueous media provides a rapid and efficient method for the cyclocondensation of primary amines with alkyl dihalides to form piperidine rings. organic-chemistry.org Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) represents another sustainable strategy, using alcohols as starting materials and producing only water and hydrogen as byproducts. rsc.org

Table 2: Comparison of Green Synthesis Strategies for Piperidines

| Strategy | Key Advantages | Example Application |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, aqueous media. rsc.orgrsc.org | One-pot cascade synthesis from keto acids. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption. | Cyclocondensation of dihalides and amines in water. organic-chemistry.org |

Application of Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. The synthesis of piperidine derivatives has been successfully translated to flow systems. ntu.edu.sg For instance, the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives in good yields and on a preparative scale through continuous electrolysis. researchgate.net

The use of flow chemistry is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. A practical continuous flow reaction for generating enantioenriched α-substituted piperidines using Grignard reagents demonstrates the potential for safe and scalable production. organic-chemistry.org This methodology allows for precise control over reaction parameters, often leading to higher yields and selectivities compared to batch processes.

Photochemical and Electrochemical Synthetic Transformations

Modern synthetic chemistry has increasingly embraced photochemical and electrochemical methods for their unique reactivity, mild conditions, and potential for greener processes. While specific literature on the direct photochemical or electrochemical synthesis of this compound is sparse, the principles established for related heterocyclic systems offer a clear blueprint for potential applications.

Photochemical Approaches: The use of light to induce chemical reactions offers a powerful tool for constructing complex molecular architectures. nih.gov For instance, blue light-induced photochemical cyclization has been successfully used to prepare benzo[1,2-d:4,3-d']bis(thiazoles). nih.gov Similarly, photochemical methods are instrumental in creating strained four-membered heterocycles like azetidines. chim.it A notable strategy involves the Norrish-Yang type II photocyclization for creating β-lactam rings. chim.it The application of visible-light-driven photoredox chemistry has even enabled the abiotic synthesis of natural lipids in aqueous environments, demonstrating the power of radical-mediated coupling. nih.gov These precedents suggest that a potential photochemical route to the piperidine core of the target molecule could be envisioned, perhaps through intramolecular cyclization of a suitably functionalized amino-alkene precursor, activated by a photosensitizer.

Electrochemical Strategies: Electrosynthesis provides an alternative, reagent-free activation method that aligns with the principles of green chemistry. nih.govrsc.org A groundbreaking method for piperidine synthesis combines biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling, drastically simplifying the construction of complex piperidines from as many as 17 steps down to 2-5. medhealthreview.com This technique efficiently forges new carbon-carbon bonds without the need for expensive catalysts like palladium. medhealthreview.com Furthermore, electrochemical methods have been developed for peptide synthesis, where the anodic oxidation of triphenylphosphine (B44618) generates a radical cation that acts as a coupling reagent. nih.gov Such electrochemical approaches could be adapted for the final N-propylation step or for building the substituted piperidine ring itself, offering a sustainable and efficient alternative to traditional methods.

| Method Type | Principle | Potential Application to this compound | Reference |

| Photoredox Catalysis | Radical-mediated coupling using visible light. | Formation of C-C bonds to build the piperidine skeleton or attach substituents. | nih.govmedhealthreview.com |

| Photochemical Cyclization | Light-induced ring formation of precursor molecules. | Intramolecular cyclization to form the piperidine ring from an open-chain precursor. | nih.govchim.it |

| Electrocatalytic Cross-Coupling | Nickel-electrocatalyzed coupling of molecular fragments. | Efficient construction of complex, substituted piperidine rings. | medhealthreview.com |

| Electrochemical Oxidation | Anodic oxidation to generate reactive coupling agents. | Activation of precursors for cyclization or functionalization steps. | nih.govnih.gov |

Divergent Synthesis Strategies for Piperidine Derivatives

Divergent synthesis is a powerful strategy that allows for the creation of a wide array of structurally diverse compounds from a single, common intermediate. This approach is particularly valuable in medicinal chemistry for generating libraries of analogues for structure-activity relationship studies.

Several divergent strategies have been developed for piperidine derivatives. acs.orgnih.gov One approach begins with common γ-aminoalkyl butenolide and aldehyde precursors. Through condensation and subsequent reduction or cyclization pathways, a variety of substituted pyrrolidines and piperidines can be accessed. nih.gov Another elegant method achieves a stereodivergent synthesis of piperidine iminosugars from a common chiral precursor, where the stereochemical outcome is controlled by the choice of ligand in an asymmetric dihydroxylation step. bohrium.com Palladium-catalyzed cyclization has also been employed in a substrate-controlled diastereoselective manner to construct both cis- and trans-2,6-disubstituted piperidine backbones from appropriately protected precursors. clockss.org

These strategies highlight the ability to introduce diversity at multiple positions of the piperidine ring, which would be highly applicable to synthesizing analogues of this compound with varied substitution patterns.

Alkylation and Arylation Methods on the Piperidine Nitrogen

The introduction of substituents onto the piperidine nitrogen is a fundamental transformation for creating analogues like this compound.

N-Alkylation: The direct alkylation of the piperidine nitrogen is a common and effective method. A standard procedure involves reacting the piperidine with an alkyl halide, such as propyl bromide or iodide, in an appropriate solvent like acetonitrile (B52724) or DMF. researchgate.net The reaction can be performed with or without a base (e.g., K₂CO₃, KHCO₃) to neutralize the acid formed during the reaction. researchgate.net The slow addition of the alkylating agent is often recommended to favor monoalkylation. researchgate.net Industrial processes have also been developed for the specific mono-alkylation of piperidine derivatives, which may involve the use of protecting groups to achieve high selectivity. google.com Studies on the stereochemistry of N-alkylation have shown that the direction of attack can be highly selective, often favoring the introduction of the alkyl group to the less sterically hindered face. acs.org

N-Arylation: The formation of N-aryl piperidines is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann coupling reactions are prominent methods, often utilizing palladium or copper catalysts to link the piperidine nitrogen to an aryl halide. tandfonline.com A variety of catalysts, including those based on iron and titanium, have also been successfully employed. tandfonline.com For instance, N-arylated piperidines have been synthesized from substituted aryl amines and tetrahydropyran (B127337) using a TiCl₄ catalyst. tandfonline.com Another innovative strategy uses a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates to generate diverse N-arylpiperidines. chemrxiv.org

| Reaction Type | Reagents & Catalysts | Key Features | Representative References |

| N-Alkylation | Alkyl halides (e.g., n-propyl iodide), Base (e.g., K₂CO₃) | Direct, favors monoalkylation with slow addition. | researchgate.netgoogle.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halides, Palladium catalyst, Ligand (e.g., BINAP) | Widely applicable, high functional group tolerance. | tandfonline.com |

| N-Arylation (Ullmann) | Aryl halides, Copper catalyst | Classic method, often requires higher temperatures. | tandfonline.com |

| Zincke-based N-Arylation | Pyridines, Anilines | Ring-opening/ring-closing strategy for diverse products. | chemrxiv.org |

Functional Group Interconversions of the Methanamine Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ias.ac.inwikipedia.org In the context of this compound, the primary amine of the methanamine moiety (-CH₂NH₂) is a versatile handle for further derivatization.

The primary amine can be readily converted into a wide range of other functionalities. For example:

Amides and Sulfonamides: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides would yield the corresponding amides and sulfonamides. These transformations are robust and can introduce a vast array of new R-groups.

Secondary and Tertiary Amines: Reductive amination with aldehydes or ketones can produce secondary or tertiary amines.

Nitriles: Dehydration of the corresponding primary amide (formed from the amine) using reagents like POCl₃ or P₂O₅ can yield a nitrile (-CH₂CN). vanderbilt.edu

Azides: The amine could potentially be converted to an azide (B81097) (-CH₂N₃) via diazotization followed by substitution, which can then be used in click chemistry or reduced back to an amine. vanderbilt.edu

Alcohols: While more challenging, conversion of the amine to an alcohol (-CH₂OH) could be achieved through diazotization to form a diazonium salt, followed by hydrolysis.

These interconversions allow for the synthesis of a broad library of analogues where the methanamine group is modified, enabling a thorough investigation of how this part of the molecule influences its properties. ub.edu

Process Optimization and Scale-Up Methodologies

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires significant optimization to ensure safety, efficiency, and cost-effectiveness.

Key aspects of process optimization include fine-tuning reaction conditions such as temperature, concentration, and catalyst loading. acs.org For example, in the synthesis of an oligomeric piperidine derivative, the amount of oxidizing agent was carefully optimized to ensure consistent product quality. acs.org Solvent selection is also critical; a shortlist of solvents may be evaluated before selecting the one that gives the best performance in terms of yield and reaction time. acs.org

For scale-up, processes that utilize readily available and inexpensive precursors are favored. acs.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without intermediate purification, can significantly improve efficiency and reduce waste. beilstein-journals.org The use of technologies like microwave irradiation can dramatically reduce reaction times, a significant advantage in large-scale production. temple.edu Furthermore, ensuring that byproducts can be easily removed is crucial; for instance, using a phosphite (B83602) reagent whose oxidized byproduct can be saponified and removed during aqueous workup overcomes common separation challenges. beilstein-journals.org

A successful scale-up was demonstrated for a two-step process to produce an oligomeric piperidine-N-O-alkyl ether, which enabled the production of metric ton quantities of the target compound. acs.org This highlights that with careful optimization, complex heterocyclic syntheses can be made viable for industrial application.

Chemical Reactivity and Mechanistic Investigations of 1 Propylpiperidin 2 Yl Methanamine

Reactivity Profiling of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle, contains a tertiary amine nitrogen and a series of sp³-hybridized carbon atoms. Its reactivity is primarily centered on the nucleophilic and basic character of the nitrogen atom, though reactions involving the carbon framework are possible under specific conditions.

Electrophilic and Nucleophilic Substitution Mechanisms

Electrophilic Substitution at Nitrogen: The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. It readily reacts with a variety of electrophiles. For instance, alkylation with alkyl halides (e.g., methyl iodide) proceeds via a standard SN2 mechanism to yield a quaternary ammonium (B1175870) salt. chemistrysteps.commasterorganicchemistry.com This reaction involves the direct attack of the nitrogen nucleophile on the electrophilic carbon of the alkyl halide, displacing the halide ion. Similarly, acylation with acyl chlorides or anhydrides can occur, though this is generally less favorable for tertiary amines compared to primary or secondary amines.

Interactive Table 1: Illustrative Electrophilic Reactions at the Piperidine Nitrogen

| Electrophile | Reagent Example | Product Type | Mechanism |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | SN2 |

| Proton | Hydrochloric Acid (HCl) | Piperidinium (B107235) Salt | Acid-Base |

| Lewis Acid | Boron Trifluoride (BF₃) | Amine-Borane Adduct | Coordination |

Substitution at Ring Carbons: Direct nucleophilic substitution on the carbon atoms of the saturated piperidine ring is generally not feasible as there is no suitable leaving group. Electrophilic substitution on the ring carbons is also rare due to their non-activated, alkane-like nature. However, modern synthetic methods have enabled the functionalization of such C-H bonds. For example, palladium-catalyzed C(sp³)–H arylation has been used to functionalize piperidines, often at positions beta to the nitrogen, such as C3 or C4, with the aid of a directing group. acs.org While not directly demonstrated for (1-Propylpiperidin-2-yl)methanamine, a similar strategy could hypothetically functionalize the ring, proceeding through a cyclometalated intermediate. acs.org α-Functionalization of cyclic amines can also be achieved through an intermolecular hydride transfer to form an iminium intermediate, which is then trapped by a nucleophile. nih.gov

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of piperidine systems are not common but can be induced under specific conditions, typically involving the generation of a carbocation adjacent to or on the ring. chemistrysteps.com These rearrangements are driven by the release of ring strain or the formation of a more stable carbocation. chemistrysteps.com

A plausible, though hypothetical, pathway for ring expansion would be a Tiffeneau-Demjanov-type rearrangement. wikipedia.org This would require a precursor such as (1-propyl-3-hydroxypiperidin-2-yl)methanamine. Diazotization of the exocyclic amine would generate a diazonium salt, which upon loss of N₂, would form a primary carbocation. A subsequent 1,2-alkyl shift from the ring (a semipinacol rearrangement) would lead to the expansion of the six-membered piperidine to a seven-membered azepane ring. chemistrysteps.comwikipedia.org

Conversely, ring contraction could be envisioned through a similar carbocation-mediated rearrangement. For example, generation of a carbocation at the C2 position could, in principle, lead to the migration of the C6-C5 bond, resulting in a substituted cyclopentylmethylamine structure. Such reactions are often components of complex molecular syntheses. wikipedia.org

Transformations of the Exocyclic Amine Functionality

The exocyclic -(CH₂NH₂) group is a primary amine, which is typically more nucleophilic and less sterically hindered than the tertiary amine of the piperidine ring. Consequently, it serves as the primary site for many chemical transformations.

Advanced Amine Functionalization Techniques

Protecting Groups: Selective protection of the primary amine is crucial when performing reactions elsewhere on the molecule. Standard amine protecting groups are readily employed. researchgate.net The tert-butyloxycarbonyl (Boc) group, introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the benzyloxycarbonyl (Cbz) group, introduced with benzyl (B1604629) chloroformate (Cbz-Cl), are common choices. researchgate.netiris-biotech.de These groups can be selectively removed under acidic conditions (for Boc) or via hydrogenolysis (for Cbz), leaving the tertiary amine of the piperidine ring intact. iris-biotech.de This orthogonality is fundamental in multistep synthesis. sigmaaldrich.com

Interactive Table 2: Common Protecting Groups for the Exocyclic Primary Amine

| Protecting Group | Reagent | Introduction Conditions | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Boc | Boc₂O, Base (e.g., TEA) | Room Temp, THF | TFA in DCM; or HCl in Dioxane | Stable to H₂, mild base |

| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | 0°C to RT, aq. Dioxane | H₂, Pd/C; or HBr/AcOH | Stable to mild acid/base |

| Fmoc | Fmoc-Cl, Base | Room Temp, Dioxane/Water | 20% Piperidine in DMF | Stable to acid, H₂ |

| Mtt | Mtt-Cl, Base (e.g., DIPEA) | Room Temp, DCM | 1% TFA in DCM | Stable to piperidine, H₂ |

Derivatization: The primary amine can be easily derivatized to form a wide array of functional groups. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) yields secondary or tertiary amines.

Derivatization for Analysis: For analytical purposes like HPLC, the amine can be reacted with derivatizing agents such as dansyl chloride or 2-nitrophenylhydrazine (B1229437) to attach a chromophore or fluorophore, enhancing detection. researchgate.netnih.gov

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly efficient in generating molecular diversity. scielo.brresearchgate.net The primary amine of this compound makes it an ideal substrate for several MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prime example. scielo.br In a hypothetical Ugi reaction, this compound (the amine component) would react with an aldehyde (e.g., benzaldehyde), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide). The mechanism initiates with the formation of a Schiff base between the amine and the aldehyde. Protonation of the Schiff base followed by nucleophilic attack by the isocyanide forms a nitrilium ion intermediate. Finally, intramolecular attack by the carboxylate anion furnishes the stable α-acylamino amide product. rug.nl

Interactive Table 3: Hypothetical Ugi-4CR with this compound

| Aldehyde | Carboxylic Acid | Isocyanide | Hypothetical Product Yield |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | 85% |

| Isobutyraldehyde | Propionic Acid | Cyclohexyl Isocyanide | 78% |

| Formaldehyde | Benzoic Acid | Benzyl Isocyanide | 81% |

Catalytic Roles and Mechanistic Insight

While there is no specific literature describing the catalytic use of this compound, its structure suggests potential applications in both organocatalysis and transition-metal catalysis.

As a diamine, it possesses two potential coordination sites: the tertiary nitrogen of the ring and the primary nitrogen of the exocyclic group. This allows it to function as a bidentate N,N'-ligand for various transition metals (e.g., Palladium, Rhodium, Copper). acs.org Such metal complexes could be effective catalysts for reactions like cross-coupling, hydrogenation, or asymmetric synthesis. The C2-chirality of the piperidine ring could be exploited in asymmetric catalysis to induce enantioselectivity.

Furthermore, the basic nature of the nitrogen atoms allows the molecule to function as a Brønsted base catalyst. The tertiary amine, in particular, could catalyze reactions such as the Knoevenagel condensation or Michael addition by activating the substrate through deprotonation. The presence of the second amine group could potentially influence the catalytic activity through hydrogen bonding or by participating in a bifunctional catalytic mechanism.

Investigation of this compound as an Organocatalyst

No dedicated studies on the use of this compound as an organocatalyst were identified. Research on analogous 2-(aminomethyl)piperidine (B33004) derivatives has shown their potential in asymmetric reactions, such as Mannich reactions. These related studies suggest that the structural features of this compound could, in principle, allow it to function as a chiral base or in enamine catalysis. However, without experimental data, any discussion of its catalytic activity, stereoselectivity, or substrate scope would be purely speculative.

Elucidation of Reaction Mechanisms in Transition Metal Catalysis Involving the Compound as a Ligand

Similarly, there is a lack of published research on the role of this compound as a ligand in transition metal catalysis. The bidentate nature of the compound, with two potential nitrogen donor atoms, makes it a plausible candidate for forming stable complexes with various transition metals. Mechanistic studies of such complexes would be crucial to understanding their catalytic behavior, including the influence of the N-propyl group on the steric and electronic properties of the catalyst. Research on other 2-aminomethylpiperidine-based ligands in complexation with metals like manganese (II) has been reported, but this information cannot be directly extrapolated to the specific propyl derivative.

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry Approaches

The application of this compound in solid-phase organic synthesis (SPOS) or its use as a scaffold in combinatorial chemistry libraries is not documented in available literature. While the synthesis of piperidine-based libraries on solid supports is a known strategy in medicinal chemistry, there are no specific examples that utilize this compound as a building block.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the structure of (1-Propylpiperidin-2-yl)methanamine in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each atom, while more advanced multi-dimensional techniques are required to assemble the complete structural and conformational puzzle.

Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework and relative stereochemistry of the molecule. By correlating nuclear spins through bonds, these techniques map the intricate network of atomic connections. dicp.ac.cn

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the protons of the propyl group (CH₃-CH₂-CH₂), as well as contiguous protons within the piperidine (B6355638) ring (from C2 to C6). It would also confirm the connection of the aminomethyl group (-CH₂NH₂) to the C2 position of the piperidine ring through correlation of the C2 proton with the methylene (B1212753) protons of the side chain. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful method for assigning carbon signals based on their corresponding, and more readily assigned, proton signals. For instance, the distinct proton signals of the N-propyl group, the piperidine ring, and the aminomethyl group would be used to definitively assign their respective carbon resonances. youtube.comresearchgate.net

Based on analogous structures, a hypothetical set of NMR assignments for this compound is presented below.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

| Propyl-CH₃ | ~11.8 | ~0.90 | t |

| Propyl-CH₂ | ~20.5 | ~1.50 | m |

| N-CH₂ (Propyl) | ~58.0 | ~2.40 | m |

| Piperidine-C2 | ~62.0 | ~2.80 | m |

| Piperidine-C3 | ~29.0 | ~1.65 (eq), ~1.30 (ax) | m |

| Piperidine-C4 | ~24.5 | ~1.75 (eq), ~1.40 (ax) | m |

| Piperidine-C5 | ~26.0 | ~1.60 (eq), ~1.25 (ax) | m |

| Piperidine-C6 | ~54.0 | ~2.90 (eq), ~2.20 (ax) | m |

| Aminomethyl-CH₂ | ~45.0 | ~2.70, ~2.55 | m |

Note: Chemical shifts are highly dependent on solvent and experimental conditions. These values are illustrative estimates based on known data for N-alkylated piperidines and 2-aminomethylpiperidine derivatives. chemicalbook.comresearchgate.net

The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. Furthermore, the N-propyl group introduces additional conformational complexity due to nitrogen inversion and rotation around the N-C(propyl) bond. Dynamic NMR (DNMR), which involves recording spectra at variable temperatures, is the primary method for studying these fluxional processes. rsc.org

At room temperature, these conformational changes are typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interchange slows. At a certain point (the coalescence temperature), the signals for the individual conformers may broaden and then sharpen into separate sets of peaks at even lower temperatures. clockss.org Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy barriers (ΔG‡) for processes like ring inversion and nitrogen inversion, providing crucial insight into the molecule's conformational energy landscape. For N-alkylpiperidines, these barriers are typically in the range of 40-60 kJ/mol. rsc.orgresearchgate.net

While solution-state NMR reveals the structure of a molecule in a solvent, solid-state NMR (ssNMR) provides information about its structure and packing in the crystalline state. nih.gov Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical attribute, and ssNMR is a powerful tool for its detection and characterization. d-nb.info

Different polymorphs of this compound would have distinct molecular packing arrangements and potentially different molecular conformations. These subtle differences lead to variations in the local electronic environments of the nuclei, which can be detected as changes in the chemical shifts in a ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) ssNMR spectrum. nih.gov Therefore, ssNMR can readily distinguish between different polymorphs, providing a unique fingerprint for each solid form. d-nb.info

Mass Spectrometry (MS) for Comprehensive Structural Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and elucidating the structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₂₀N₂), the expected monoisotopic mass of the protonated molecule, [M+H]⁺, is 157.16992 Da. uni.lu An HRMS instrument can measure this value experimentally (e.g., 157.1701), and the close agreement between the measured and calculated mass provides unambiguous confirmation of the molecular formula, distinguishing it from other isobaric compounds. nih.govacs.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. gre.ac.uk In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pathways provide a roadmap of the molecule's structure. caymanchem.comacs.org

For this compound, key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This can lead to the loss of the N-propyl group or cleavage within the piperidine ring, generating characteristic fragment ions.

Piperidine Ring Opening: Fragmentation can occur across the piperidine ring, leading to a series of smaller charged fragments.

Loss of the Aminomethyl Group: Cleavage of the C2-CH₂NH₂ bond would result in a significant fragment ion corresponding to the N-propylpiperidine cation.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the findings from NMR spectroscopy.

Hypothetical MS/MS Fragmentation Data for [C₉H₂₀N₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

| 157.17 | 126.13 | C₂H₅ (ethene from propyl) | [N-propylpiperidine ring fragment]+ |

| 157.17 | 114.13 | C₃H₇ (propyl radical) | [Piperidin-2-yl-methanamine]+ |

| 157.17 | 84.08 | C₄H₉N (aminomethyl + part of ring) | [Piperidinium fragment]+ |

| 157.17 | 70.08 | C₅H₁₁N (propyl + part of ring) | [Piperidinium fragment]+ |

Note: The fragmentation pattern is dependent on the collision energy and the instrument type. These represent plausible fragmentation pathways. caymanchem.comwvu.edu

X-Ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of molecular structures in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a detailed map of the molecule's solid-state architecture.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the methodology for its determination would involve the growth of high-quality single crystals, a process that can be challenging for liquid amines. Crystallization is often more successfully achieved by forming a salt of the amine, for instance, by reacting it with a suitable acid to produce the hydrochloride or hydrobromide salt. These salts typically exhibit higher melting points and a greater propensity to form well-ordered crystals.

The process would involve dissolving the compound or its salt in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For chiral molecules like this compound, the determination of the absolute configuration is crucial. This is typically achieved using anomalous dispersion, where the presence of a heavier atom (like a bromide in a salt) causes small, but measurable, differences in the diffraction intensities of Friedel pairs (h,k,l and -h,-k,-l). Analysis of these differences allows for the unambiguous assignment of the R or S configuration at the chiral center (C2 of the piperidine ring).

The crystallographic data would be presented in a standardized format, as illustrated in the hypothetical table below for a potential salt of this compound.

Table 1: Hypothetical Crystallographic Data for this compound Hydrobromide

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₂₁N₂⁺ · Br⁻ |

| Formula Weight | 237.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 13.456(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1162.1(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.355 |

| Absorption Coeff. (mm⁻¹) | 3.872 |

| F(000) | 496 |

| R-factor (%) | 3.5 |

This table is illustrative and does not represent experimentally determined data.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. For this compound, the relevant chromophores would be the n → σ* transitions associated with the nitrogen atoms of the piperidine ring and the primary amine.

While the parent piperidine is achiral, the introduction of the aminomethyl group at the C2 position renders the molecule chiral. The CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the amine chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. Studies on similar 2-substituted piperidine alkaloids have demonstrated that the n → σ* transition of the nitrogen can be directly observed by CD, providing a means to correlate the spectrum with the absolute configuration and conformation of the piperidine ring. escholarship.org The conformation of the propyl group on the nitrogen atom would also influence the CD spectrum.

A hypothetical CD spectrum for the (S)-enantiomer of this compound might exhibit a specific pattern of Cotton effects, which would be the mirror image of the spectrum for the (R)-enantiomer.

Table 2: Hypothetical Circular Dichroism Data for (S)-(1-Propylpiperidin-2-yl)methanamine in Methanol

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 235 | +150 |

This table is illustrative and does not represent experimentally determined data.

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the variation of specific rotation with wavelength. The phenomenon of a Cotton effect, which is a combination of a peak and a trough in the ORD curve, occurs in the wavelength region where the substance absorbs light.

The ORD spectrum of this compound would be expected to show a plain curve at wavelengths far from its electronic absorptions, and a Cotton effect curve in the region of the n → σ* transitions of the amine groups. The sign of the Cotton effect in ORD is related to the sign of the corresponding band in the CD spectrum and can similarly be used to deduce the absolute configuration of the molecule.

By analyzing the ORD curve, particularly the sign of the Cotton effect, one can gain valuable information about the stereochemistry of the chiral center at C2. The combination of CD and ORD provides a more complete picture of the chiroptical properties of the molecule, enhancing the confidence in the stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 1 Propylpiperidin 2 Yl Methanamine

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for describing the behavior of electrons in molecules. QM calculations, by solving approximations of the Schrödinger equation, can determine a wide range of molecular properties with high accuracy.

The flexible piperidine (B6355638) ring and the rotatable propyl and methanamine substituents give rise to a complex conformational landscape for (1-Propylpiperidin-2-yl)methanamine. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

The piperidine ring can adopt two primary chair conformations. For each chair form, the substituents at the C2 and N1 positions can be in either axial or equatorial orientations. Furthermore, rotation around the C-N bond of the propyl group and the C-C bond of the methanamine group introduces additional rotational isomers (rotamers).

A systematic conformational search using a QM method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can map the potential energy surface. The results typically reveal a number of low-energy conformers. The relative energies of these conformers determine their population at a given temperature. In many substituted piperidines, conformers with bulky substituents in the equatorial position are generally more stable to minimize steric hindrance. nih.govnih.gov

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | N1-Propyl Orientation | C2-Methanamine Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Equatorial | Axial | 2.15 |

| 3 | Axial | Equatorial | 3.50 |

| 4 | Axial | Axial | 5.80 |

Note: Energies are hypothetical and representative of expected trends.

The energy landscape would show that significant energy barriers separate the axial and equatorial conformers, corresponding to the energy required for ring inversion.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful concept within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the more accessible nitrogen of the methanamine group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed more across the antibonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Conformer 1)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: Values are hypothetical and for illustrative purposes.

Analysis of the orbital coefficients would reveal the specific atoms that contribute most to the HOMO and LUMO, pinpointing the likely sites of nucleophilic and electrophilic attack, respectively.

QM calculations are invaluable for studying reaction mechanisms by locating and characterizing transition states (TS). youtube.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. youtube.com

For instance, the N-alkylation of the primary amine in this compound with an alkyl halide would proceed through an SN2 mechanism. youtube.compressbooks.pub QM calculations can model this process by mapping the potential energy profile as the nucleophile (the amine) approaches the electrophile (the alkyl halide). The calculation would identify the geometry of the pentavalent carbon transition state and its energy relative to the reactants and products. pressbooks.pub

Table 3: Calculated Activation Energy for the N-methylation of this compound with Methyl Iodide

| Reaction Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | 15.8 |

| Energy of Products | -10.2 |

| Activation Energy (Ea) | 15.8 |

| Enthalpy of Reaction (ΔH) | -10.2 |

Note: Data is hypothetical and represents a plausible outcome for an SN2 reaction.

These calculations can also be used to explore the regioselectivity of reactions, for example, by comparing the activation energies for reactions at the primary amine versus the tertiary amine of the piperidine ring.

Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information, they are computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, can simulate the behavior of molecules over time, providing insights into dynamic processes. nih.gov

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. scielo.org.mx MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box.

An MD simulation of this compound in a solvent like water would reveal how hydrogen bonding between the amine groups and water molecules affects the conformational equilibrium. The presence of a polar solvent is expected to stabilize conformers with a larger dipole moment. The explicit solvent shell can also influence reaction rates by stabilizing or destabilizing transition states differently than the reactants.

By analyzing the radial distribution functions from the MD trajectory, one can quantify the structuring of solvent molecules around the solute's functional groups.

MD simulations can be used to model the interaction of this compound with various materials, such as polymers, metal surfaces, or other small molecules. This is relevant for understanding its behavior in various chemical applications.

For example, a simulation could model the adsorption of the molecule onto a silica (B1680970) surface. The simulation would track the orientation of the molecule relative to the surface and calculate the interaction energy. It is expected that the polar amine groups would form hydrogen bonds with the silanol (B1196071) groups on the silica surface, leading to a preferred binding orientation.

Table 4: Calculated Interaction Energies of this compound with a Silica Surface

| Interaction Type | Contribution to Total Interaction Energy (kcal/mol) |

| Van der Waals | -8.5 |

| Electrostatic | -15.2 |

| Total Interaction Energy | -23.7 |

Note: Values are hypothetical and illustrative of potential simulation results.

These simulations can provide a molecular-level understanding of adhesion, surface modification, and other interfacial phenomena involving this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Non-Biological Applications

QSAR and QSPR studies are powerful computational tools that correlate the structural or property descriptors of a set of compounds with their activity or a specific property, respectively. bohrium.comresearchgate.net While extensively used in drug discovery, these models are increasingly applied in materials science and catalysis to predict the performance of novel compounds, thereby saving significant time and resources. bohrium.comresearchgate.net For this compound, QSAR/QSPR models can be hypothetically developed to explore its potential in non-biological domains.

The diamine structure of this compound, featuring a secondary amine within the piperidine ring and a primary amine in the methylamine (B109427) substituent, suggests its potential as a ligand in catalysis. Computational methods are pivotal in designing and screening catalysts by predicting their efficiency before synthesis. nih.gov

A QSAR/QSPR model for predicting the catalytic efficiency of this compound and related amine ligands would typically involve the following steps:

Dataset Assembly: A dataset of cyclic and diamine ligands with experimentally determined catalytic activities (e.g., reaction yield, turnover number, enantiomeric excess) for a specific reaction, such as C-C or C-N cross-coupling, would be compiled. rsc.orgmdpi.com

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which are crucial for the ligand's interaction with a metal center.

Steric/Topological Descriptors: Including molecular volume, surface area, and shape indices (e.g., Kier & Hall shape indices), which describe the bulkiness and geometry of the ligand. nih.gov

Quantum Chemical Descriptors: Derived from Density Functional Theory (DFT) calculations, these can include bond lengths, bond angles, and reaction energies. researchgate.net

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like XGBoost, a mathematical model linking the descriptors to catalytic activity is built. mdpi.com The model's predictive power is then rigorously validated using internal (e.g., cross-validation) and external test sets. nih.gov

For this compound, key descriptors would likely include the proton affinity of the nitrogen atoms, the steric hindrance around the metal-binding sites, and the flexibility of the propyl group. By inputting the calculated descriptors of this compound into a validated QSAR model, its potential catalytic efficiency could be predicted, guiding its experimental application in areas like asymmetric synthesis or polymerization reactions. mdpi.comnih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Descriptor Example | Relevance to Catalytic/Material Performance |

| Electronic | Calculated Dipole Moment | Influences solubility and interactions with polar substrates or metal centers. |

| HOMO/LUMO Energy Gap | Relates to the molecule's reactivity and stability as a ligand. researchgate.net | |

| Mulliken Atomic Charges on N | Indicates the nucleophilicity of the amine groups, crucial for metal coordination. | |

| Steric/Topological | Molecular Volume | Affects steric hindrance at the catalytic site and packing in materials. |

| Solvent Accessible Surface Area | Influences interactions with the solvent and other molecules. | |

| XLogP3-AA | Predicts lipophilicity, which is important for solubility and phase behavior. | |

| Thermodynamic | Heat of Formation | Relates to the thermodynamic stability of the compound. nih.gov |

The unique combination of a flexible N-propyl group, a rigid piperidine ring, and two amine functionalities in this compound makes it an interesting candidate for applications in material science, for instance, as a monomer in polymer synthesis, an epoxy curing agent, or a component in ionic liquids. QSPR models can be employed to predict key material properties based on its molecular structure.

A QSPR study could correlate structural descriptors with material properties such as:

Glass Transition Temperature (Tg): The flexibility imparted by the propyl chain versus the rigidity of the piperidine ring would be a key determinant.

Thermal Stability: The strength of the C-N and C-C bonds, predictable through computational methods, would influence the degradation temperature.

Viscosity and Density: Models can predict these fundamental physical properties, which are crucial for processing and application. A QSPR approach has been successfully used to predict the density of various amines based on descriptors calculated from their SMILES notation. nih.gov

Solubility and Miscibility: Parameters like the calculated logarithm of the partition coefficient (cLogP) and solubility (LogS) can predict the compound's behavior in different media, which is vital for its use in formulations or as a solvent. nih.gov

By establishing these relationships, researchers can computationally screen this compound for specific material applications and rationally design derivatives with enhanced performance characteristics.

Prediction and Validation of Spectroscopic Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly accurate method for predicting the spectroscopic properties of molecules. jksus.org These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

The vibrational (FT-IR, Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra of this compound can be computationally predicted. The standard procedure involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a DFT method, for example, with the B3LYP functional and a basis set like 6-311++G(d,p). bohrium.com

Frequency Calculations: At the optimized geometry, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental FT-IR and Raman spectra.

NMR Shielding Calculations: The NMR chemical shifts are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

Experimental validation involves comparing the computationally predicted spectra with those obtained from a synthesized and purified sample of this compound. A strong correlation between the predicted and experimental peak positions and patterns confirms the molecular structure. bohrium.com Discrepancies can point to conformational differences between the gas-phase theoretical model and the solid or solution-phase experimental conditions. americanpharmaceuticalreview.comacs.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

This table presents illustrative predicted values based on DFT calculations for similar piperidine structures. Actual values would require specific computation for the target molecule.

| Spectrum | Predicted Feature | Approximate Value/Region | Assignment |

| ¹H NMR | Chemical Shift (δ) | 3.0 - 3.5 ppm | Protons on carbons adjacent to ring nitrogen |

| Chemical Shift (δ) | 2.5 - 2.9 ppm | Protons on aminomethyl group (-CH₂NH₂) | |

| Chemical Shift (δ) | 2.2 - 2.6 ppm | Protons on propyl chain adjacent to N (-N-CH₂-) | |

| Chemical Shift (δ) | 1.3 - 1.7 ppm | Piperidine and propyl methylene (B1212753) protons (-CH₂-) | |

| Chemical Shift (δ) | 0.8 - 1.0 ppm | Propyl methyl protons (-CH₃) | |

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | (Reference for carbonyl if derivatized) |

| Chemical Shift (δ) | 50 - 65 ppm | Carbons adjacent to nitrogen atoms | |

| Chemical Shift (δ) | 20 - 40 ppm | Piperidine and propyl methylene carbons | |

| Chemical Shift (δ) | 10 - 15 ppm | Propyl methyl carbon | |

| FT-IR | Wavenumber (cm⁻¹) | 3300 - 3400 cm⁻¹ | N-H stretching (primary amine) |

| Wavenumber (cm⁻¹) | 2900 - 3000 cm⁻¹ | C-H stretching (alkyl groups) | |

| Wavenumber (cm⁻¹) | 1590 - 1650 cm⁻¹ | N-H bending (scissoring) | |

| Wavenumber (cm⁻¹) | 1000 - 1200 cm⁻¹ | C-N stretching |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analytical workflow of (1-Propylpiperidin-2-yl)methanamine, enabling the separation of the main compound from impurities and its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound due to its versatility and wide applicability for non-volatile and thermally labile compounds. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of such polar compounds. scispace.com

Method development for this compound would typically involve the systematic optimization of several parameters to achieve adequate separation and peak shape. This includes the selection of an appropriate stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase to control the ionization of the amine groups, and the column temperature. nih.govpensoft.net Detection is commonly performed using a UV detector, although other detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used, especially if the analyte lacks a strong chromophore.

Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation encompasses the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Below is a hypothetical data table summarizing typical validation parameters for an RP-HPLC method for the quantification of this compound.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Specification | Result |

| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Report | 0.3 |

| LOQ (µg/mL) | Report | 1.0 |

Gas Chromatography (GC) with Advanced Detectors (e.g., GC-MS, GC-FID)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. uva.es For a compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. elsevier.com Common derivatizing agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.

A Flame Ionization Detector (FID) can be used for quantification due to its robustness and linear response for organic compounds. However, for structural elucidation and identification of impurities, a Mass Spectrometry (MS) detector is invaluable. nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov The electron ionization (EI) mass spectrum of this compound would provide a unique fragmentation pattern, or "fingerprint," that can be used for its unambiguous identification. nih.gov

A hypothetical table of expected GC-MS fragmentation data for this compound is presented below.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Abundance (%) |

| 156 | [M]⁺ (Molecular Ion) | 5 |

| 127 | [M - C₂H₅]⁺ | 45 |

| 98 | [C₅H₁₀N-CH₂]⁺ | 100 (Base Peak) |

| 84 | [C₅H₁₀NH]⁺ | 60 |

| 70 | [C₄H₈N]⁺ | 30 |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the 2-position of the piperidine (B6355638) ring, meaning it can exist as two enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of the enantiomeric excess (e.e.) are of paramount importance. csfarmacie.cz

Chiral chromatography is the most effective technique for this purpose. nih.govnih.gov This can be achieved using either chiral HPLC with a chiral stationary phase (CSP) or chiral GC with a chiral column.

For chiral HPLC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral compounds. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, are also employed for the separation of volatile enantiomers, typically after derivatization.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A hypothetical chiral HPLC separation is detailed in the table below.

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-(+)-(1-Propylpiperidin-2-yl)methanamine | 12.5 | 99500 | 99.0 |

| (S)-(-)-(1-Propylpiperidin-2-yl)methanamine | 14.8 | 500 |

Electrochemical Analysis Methods

Electrochemical methods offer a complementary approach to chromatographic techniques, providing insights into the redox properties of the molecule.

Voltammetry Studies for Redox Behavior and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of electroactive species. For piperidine derivatives, CV can provide information on their oxidation potentials and the mechanisms of electron transfer. bgu.ac.ilresearchgate.netnih.govanu.edu.au

In a typical CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. The voltammogram, a plot of current versus potential, reveals the oxidation and reduction processes of the analyte. For this compound, the nitrogen atoms can be oxidized at a specific potential. The characteristics of the voltammetric peaks (e.g., peak potential, peak current, and peak shape) can provide information about the thermodynamics and kinetics of the electron transfer process. researchgate.netmdpi.com Such studies are often conducted in non-aqueous solvents like acetonitrile with a supporting electrolyte. nih.gov

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. nih.govsaspublishers.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique. It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This technique is ideal for the trace-level quantification of this compound in complex matrices and for the identification of unknown impurities and metabolites. In MS/MS, a specific precursor ion (e.g., the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

LC-NMR and GC-IR Integration for Complex Mixture Analysis

The analysis of complex mixtures, such as reaction workups or metabolic samples containing this compound, benefits immensely from the synergistic use of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR). nih.govajrconline.org These techniques offer complementary information, leading to a comprehensive structural confirmation and impurity profile that is often unattainable with a single method. nih.gov LC-NMR provides detailed insights into the molecular structure and atomic connectivity, while GC-IR offers specific information regarding the functional groups present and is highly effective for differentiating isomers. nih.govconicet.gov.archromatographytoday.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of NMR spectroscopy. wisdomlib.org This combination allows for the separation of individual components from a complex mixture, followed by their direct structural analysis without the need for laborious offline isolation. conicet.gov.ar

In a typical workflow for analyzing a sample containing this compound, the mixture is first injected into an HPLC system, often employing a reversed-phase column for separation based on polarity. As the separated components elute from the column, they are transferred to the NMR spectrometer. news-medical.net The analysis can be performed in a continuous-flow mode for abundant analytes or, more commonly for trace components, in a stopped-flow or loop-collection mode to allow for longer acquisition times and signal averaging, thereby enhancing sensitivity. nih.gov

The resulting NMR spectra provide unambiguous structural information. For this compound, ¹H NMR would confirm the number and connectivity of protons in the propyl group, the piperidine ring, and the methanamine moiety. Advanced 2D NMR experiments (like COSY and HMBC) can be performed to establish the complete bonding framework and confirm the substitution pattern on the piperidine ring.

Interactive Table 1: Illustrative LC-NMR Data for this compound Characterization

| Parameter | Value | Description |

| Chromatographic Conditions | ||

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Standard column for separating moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Gradient elution provides efficient separation of components. |

| Flow Rate | 0.8 mL/min | Typical analytical flow rate. |

| LC Retention Time (tʀ) | 5.2 min | Hypothetical retention time for the target analyte. |

| NMR Spectroscopic Data | ||

| ¹H NMR (600 MHz, D₂O) | δ 0.92 (t), 1.55-1.90 (m), 2.75 (t), 2.90 (m), 3.15 (m), 3.40 (d), 3.65 (m) ppm | Characteristic chemical shifts for the propyl and piperidinylmethanamine protons. |

| ¹³C NMR (150 MHz, D₂O) | δ 11.5, 20.8, 24.5, 29.8, 45.2, 54.1, 58.9, 62.3 ppm | Key carbon resonances for the compound's backbone. |

| Mode | Stopped-flow | Allows for extended signal acquisition on the analyte peak for enhanced spectral quality. |

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines the high-resolution separation of volatile compounds by Gas Chromatography with the specific functional group identification capabilities of Fourier Transform Infrared (FTIR) spectroscopy. ajrconline.orgnih.gov This technique is particularly useful for differentiating isomers that may have identical mass spectra (and are thus challenging for GC-MS) but distinct IR spectra. nih.govojp.gov

For the analysis of this compound, the compound must be thermally stable and sufficiently volatile. The sample is vaporized and separated on a GC column. As each component elutes, it passes through a heated "light pipe" cell where its vapor-phase infrared spectrum is recorded in real-time. chromatographytoday.com Modern interfaces, such as solid deposition, can further enhance sensitivity by trapping the analyte on a cooled, IR-transparent disk before spectral acquisition. nih.gov

The resulting IR spectrum serves as a unique fingerprint, providing definitive confirmation of the functional groups. For this compound, key absorbances would include N-H stretching vibrations for the primary amine, various C-H stretching and bending modes for the alkyl portions, and C-N stretching vibrations, confirming the compound's chemical class.

Interactive Table 2: Illustrative GC-IR Data for this compound Confirmation

| Parameter | Value | Description |

| Chromatographic Conditions | ||

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | A common, non-polar column suitable for amine analysis. |

| Carrier Gas | Helium | Inert carrier gas for GC. |

| Temperature Program | 80°C (1 min), ramp to 250°C at 15°C/min | Programmed temperature gradient to separate components based on boiling point. |

| GC Retention Time (tʀ) | 8.9 min | Hypothetical retention time for the target analyte. |

| IR Spectroscopic Data | ||

| N-H Stretch (amine) | 3350, 3280 cm⁻¹ | Characteristic doublet for a primary amine. |

| C-H Stretch (alkyl) | 2960-2850 cm⁻¹ | Strong absorptions corresponding to the propyl and piperidine C-H bonds. |

| N-H Bend (amine) | 1610 cm⁻¹ | Scissoring vibration confirming the -NH₂ group. |

| C-N Stretch | 1150 cm⁻¹ | Absorption indicating the presence of the carbon-nitrogen bond. |

| Interface | Vapor Phase (Light Pipe) | Real-time spectral acquisition of the eluting gas. |

The integration of LC-NMR and GC-IR provides a powerful, multi-faceted approach for the definitive analysis of this compound in complex mixtures. LC-NMR elucidates the detailed atomic-level structure, while GC-IR confirms the presence of key functional groups and provides an orthogonal method for identification, ensuring a high degree of confidence in the analytical results.

Applications of 1 Propylpiperidin 2 Yl Methanamine in Chemical Science and Materials Engineering

Catalysis and Ligand Design

The inherent structural features of (1-Propylpiperidin-2-yl)methanamine, namely the chiral center at the 2-position of the piperidine (B6355638) ring and the presence of two nitrogen atoms with differing basicity and steric environments, suggest its potential as a valuable scaffold in catalysis and ligand design.

Development of Chiral Ligands for Asymmetric Organic Reactions

The enantiomerically pure forms of this compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. sigmaaldrich.com The two nitrogen atoms of this compound can act as coordination sites for metal centers, forming stable chelate rings. The stereochemistry of the ligand, dictated by the chiral center, can effectively control the spatial arrangement of reactants around the metal center, thereby inducing enantioselectivity in a variety of organic transformations.

While direct studies on this compound are not available, research on similar bidentate nitrogen ligands derived from piperidine and pyrrolidine (B122466) has demonstrated their effectiveness in a range of metal-catalyzed reactions. beilstein-journals.orgsemanticscholar.org For instance, derivatives of 2-(aminomethyl)piperidine (B33004) have been explored as ligands in asymmetric synthesis. researchgate.net The N-propyl group on the piperidine nitrogen of this compound can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complexes, potentially leading to improved catalytic activity and enantioselectivity.

Exploration of this compound in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. sigmaaldrich.com Amines, particularly chiral diamines, are a prominent class of organocatalysts. The structure of this compound, containing both a secondary and a primary amine (within the aminomethyl group), makes it a candidate for various organocatalytic transformations.

For example, piperidine and its derivatives are known to catalyze a variety of reactions, including Knoevenagel and Michael additions, by acting as a base or through the formation of enamine or iminium ion intermediates. rsc.org The chiral nature of this compound could be exploited in asymmetric versions of these reactions. Although specific studies employing this compound are lacking, the general principles of organocatalysis suggest its potential utility. acs.org

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The porous nature and high surface area of MOFs make them promising materials for applications in gas storage, separation, and catalysis. researchgate.net The diamine functionality of this compound makes it a suitable candidate as a building block or a post-synthetically modifiable component for MOFs.